A Technical Guide to the Chemical Structure and Properties of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
A Technical Guide to the Chemical Structure and Properties of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1][2] This document delineates the molecular structure, proposes a robust synthetic pathway, and presents predicted physicochemical and spectroscopic properties for the title compound. By synthesizing information from established chemical principles and data from analogous structures, this guide serves as a foundational resource for researchers engaged in drug discovery and the development of novel molecular entities.
Introduction to the Phenylpyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to serve as a versatile scaffold in drug design.[2] Derivatives of pyrazole are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6]
The compound 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole belongs to the 4-arylpyrazole subclass. The direct linkage of an aryl substituent at the C4 position of the pyrazole ring is a structural motif found in various biologically active molecules.[7] The addition of a lipophilic isopentyloxy (isopentyl ether) tail to the phenyl ring is anticipated to modulate the compound's pharmacokinetic profile, potentially enhancing membrane permeability and influencing its interaction with biological targets. This guide offers a detailed examination of this specific molecule, providing a theoretical yet robust framework for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole combines the rigid, aromatic pyrazole-phenyl core with a flexible, aliphatic isopentyloxy chain. This amalgamation of distinct chemical features suggests a compound with tailored solubility and binding characteristics.
Caption: Molecular structure of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O | (Calculated) |
| Molecular Weight | 230.31 g/mol | (Calculated) |
| IUPAC Name | 4-(4-(3-methylbutoxy)phenyl)-1H-pyrazole | (Generated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Predicted LogP | ~3.5 - 4.0 | (Estimated) |
| Appearance | Expected to be a white to off-white solid | (Predicted) |
Proposed Synthesis Protocol
The synthesis of 4-arylpyrazoles can be efficiently achieved through modern cross-coupling methodologies.[8] The Suzuki-Miyaura cross-coupling reaction is a particularly robust and high-yielding method for forming the critical carbon-carbon bond between the pyrazole C4 position and the phenyl ring.[7] This approach offers high functional group tolerance and typically proceeds under mild conditions.[7]
A plausible and efficient two-step synthesis is proposed, starting from commercially available materials.
Caption: Flowchart for the proposed Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Rationale: This protocol utilizes a palladium(0) catalyst to couple an organoboron compound with an organohalide. The use of a protected pyrazole (e.g., with a THP or SEM group) may be necessary to prevent side reactions at the N1 position, followed by a deprotection step. For simplicity, the direct coupling is described here, which is often feasible.
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Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-iodo-1H-pyrazole (1.0 eq), 4-(isopentyloxy)phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
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Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
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Reaction: Heat the mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodo-1H-pyrazole is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole.
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Spectroscopic and Analytical Characterization
Structural elucidation of the target compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of phenylpyrazoles and compounds containing isopentyloxy moieties.[9][10][11]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.80 - 7.95 | s (broad) | 2H | Pyrazole C3-H, C5-H |
| ~7.45 - 7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to pyrazole) |
| ~6.90 - 7.00 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to O-isopentyloxy) |
| ~3.95 - 4.05 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂- |
| ~1.75 - 1.90 | m | 1H | -CH₂-CH (CH₃)₂ |
| ~1.60 - 1.70 | q, J ≈ 6.7 Hz | 2H | -O-CH₂-CH₂ -CH- |
| ~0.95 - 1.00 | d, J ≈ 6.6 Hz | 6H | -CH(CH₃ )₂ |
| N-H proton may be broad and its chemical shift is solvent-dependent. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~158.0 | Ar-C (C-O) |
| ~138.0 | Pyrazole C3/C5 |
| ~130.0 | Ar-C (ipso, attached to pyrazole) |
| ~127.0 | Ar-CH (ortho to pyrazole) |
| ~118.0 | Pyrazole C4 |
| ~115.0 | Ar-CH (ortho to O-isopentyloxy) |
| ~67.5 | -O-CH₂ - |
| ~38.0 | -CH₂ -CH(CH₃)₂ |
| ~25.0 | -CH (CH₃)₂ |
| ~22.5 | -CH(CH₃ )₂ |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Predicted Data | Interpretation |
|---|---|---|
| IR (ATR) | ~3150-3300 cm⁻¹ (broad)~2870-2960 cm⁻¹~1610, 1520 cm⁻¹~1245 cm⁻¹ | N-H stretchAliphatic C-H stretchAromatic C=C stretchAryl-O-Alkyl C-O stretch |
| MS (EI) | m/z = 230 (M⁺)m/z = 159m/z = 71 | Molecular Ion[M - C₅H₁₁]⁺ (loss of isopentyl radical)[C₅H₁₁]⁺ (isopentyl cation) |
Potential Applications in Drug Discovery
The phenylpyrazole scaffold is of immense interest to the pharmaceutical industry.[1][6] Many approved drugs and clinical candidates incorporate this core structure.[2]
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Anti-inflammatory Activity: Phenylpyrazoles are famously represented by Celecoxib, a selective COX-2 inhibitor. The structural features of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole make it a candidate for investigation as a novel anti-inflammatory agent.[3]
-
Kinase Inhibition: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern on the phenyl ring can be tailored to achieve selectivity for various kinase targets.
-
Neurodegenerative and Metabolic Diseases: Phenylpyrazole derivatives have been explored for their activity on targets relevant to neurodegeneration and metabolic disorders, such as inhibitors of monoamine oxidase (MAO) or cannabinoid receptors.[5]
-
Agrochemicals: The phenylpyrazole class, including the insecticide Fipronil, has major applications in agriculture and veterinary medicine, often by targeting insect GABA receptors.[12][13][14] The specific isopentyloxy substituent could lead to novel derivatives with unique insecticidal profiles.
The introduction of the isopentyloxy group provides a lipophilic handle that can be critical for crossing cellular membranes and the blood-brain barrier, potentially opening avenues for applications targeting the central nervous system.
Conclusion
4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a promising molecular scaffold that merges the well-documented biological relevance of the pyrazole core with a lipophilic side chain designed to enhance its drug-like properties. While specific experimental data for this compound is not yet widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Suzuki-Miyaura coupling is efficient and scalable, and the predicted spectroscopic data provide a clear benchmark for structural verification. This compound represents a valuable starting point for further investigation by researchers in medicinal chemistry, chemical biology, and materials science.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. Available from: [Link]
-
Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal. Available from: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available from: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank. Available from: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available from: [Link]
-
Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
4-Phenylpyrazole | C9H8N2. PubChem. Available from: [Link]
-
Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available from: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available from: [Link]
-
Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. Toxicology in Vitro. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available from: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
